molecular formula C30H46O6 B1251672 (3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one

(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one

Cat. No. B1251672
M. Wt: 502.7 g/mol
InChI Key: SCWVCRCOVNDPJB-RQKPTXGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one is a natural product found in Tricholoma scalpturatum, Tricholoma saponaceum, and Tricholoma terreum with data available.

Scientific Research Applications

Concomitant Polymorphism in Spirobicyclic Dione

The compound under discussion demonstrates the phenomenon of concomitant polymorphism, where distinct solid-state structures emerge due to the molecule's flexible hydrogen bonding. This characteristic leads to the formation of a 1-D rodlike structure and a supramolecular polychaircyclohexane network, both stabilized by weak C−H···O hydrogen bonds (Kumar et al., 2004).

Chemo- and Stereoselective C-H Insertion Reaction

The compound is involved in a chemo- and stereoselective C-H insertion reaction catalyzed by dirhodium(II). This process is crucial for synthesizing highly functionalized cyclopentane with optical activity, highlighting its significance in stereochemical manipulations (Yakura et al., 1999).

Non-Iterative Asymmetric Synthesis of C15 Polyketide Spiroketals

The compound is central to the non-iterative asymmetric synthesis of C15 polyketide spiroketals. This process leads to the creation of compounds with high stereo- and enantioselectivity. Additionally, the derived spiroketals have been assessed for cytotoxicity against various cancer cell lines, indicating their potential in medicinal chemistry (Meilert et al., 2004).

Spirocyclohexane Networks in Bicyclo[2.2.2]octane Derivatives

The study of bicyclo[2.2.2]octane-2-spirocyclohexane derivatives elucidates the structure of dimers formed from 3-methylcyclohex-2-enones. This understanding is critical for comprehending the reactive nature and potential applications of these compounds in various synthetic routes (Kurzer et al., 1991).

properties

Product Name

(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one

Molecular Formula

C30H46O6

Molecular Weight

502.7 g/mol

IUPAC Name

(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one

InChI

InChI=1S/C30H46O6/c1-20-7-10-23(26(2,3)24(20)12-9-22-14-18-33-25(22)31)11-8-21-13-15-30(34-19-21)28(6)16-17-29(32,36-30)27(4,5)35-28/h9,21,23-24,32H,1,7-8,10-19H2,2-6H3/b22-9+/t21-,23-,24-,28-,29-,30-/m0/s1

InChI Key

SCWVCRCOVNDPJB-RQKPTXGCSA-N

Isomeric SMILES

C[C@@]12CC[C@@](C(O1)(C)C)(O[C@@]23CC[C@@H](CO3)CC[C@@H]4CCC(=C)[C@@H](C4(C)C)C/C=C/5\CCOC5=O)O

Canonical SMILES

CC1(C(CCC(=C)C1CC=C2CCOC2=O)CCC3CCC4(C5(CCC(O4)(C(O5)(C)C)O)C)OC3)C

synonyms

saponaceolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one
Reactant of Route 2
(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one
Reactant of Route 3
(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one
Reactant of Route 4
(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one
Reactant of Route 5
(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one
Reactant of Route 6
(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.